CYP2A6 Inhibition Potency: Near-Equivalent to the Disulfide Analog Without the Redox Liability
In a head-to-head screening of 22 organosulfur compounds against human CYP2A6, 4,4'-dipyridyl sulfide achieved a competitive inhibition Ki of 72 nM, only marginally weaker than the most potent compound in the study, 4,4'-dipyridyl disulfide (Ki = 60 nM) [1]. The inhibition was not mechanism-based (no time-dependence), indicating a reversible binding mode. This near-equipotent inhibition, combined with the absence of a reducible S–S bond, means the sulfide can serve as a redox-stable alternative to the disulfide in biochemical assays where reducing agents (e.g., DTT, GSH) are present.
| Evidence Dimension | Inhibition constant (Ki) for CYP2A6 (coumarin 7-hydroxylase activity) |
|---|---|
| Target Compound Data | Ki = 72 nM |
| Comparator Or Baseline | 4,4'-Dipyridyl disulfide: Ki = 60 nM; other organosulfur compounds tested (e.g., di-n-propyl disulfide: Ki = 1.73 μM, diallyl disulfide: Ki = 2.13 μM) |
| Quantified Difference | 4,4'-dipyridyl sulfide is 1.2-fold less potent than the disulfide but 24-fold more potent than di-n-propyl disulfide; the sulfide inhibits in a competitive manner with no time-dependent inactivation |
| Conditions | Membrane fraction of genetically engineered E. coli expressing human CYP2A6 with NADPH-P450 reductase; coumarin 7-hydroxylase assay |
Why This Matters
For researchers requiring a potent CYP2A6 inhibitor that remains intact in reducing environments, the sulfide offers a redox-stable alternative with only a 17% reduction in target affinity relative to the disulfide lead.
- [1] Fujita, K. & Kamataki, T. Screening of organosulfur compounds as inhibitors of human CYP2A6. Drug Metabolism and Disposition, 29(7), 983–989, 2001. View Source
